molecular formula C22H26N2O5 B3010449 (4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione CAS No. 608498-57-3

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione

Cat. No.: B3010449
CAS No.: 608498-57-3
M. Wt: 398.459
InChI Key: UACBWNADNYWJEV-UHFFFAOYSA-N
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Description

The compound (4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex substitution pattern. Its core structure features a five-membered diketone ring (pyrrolidine-2,3-dione), substituted at positions 1, 4, and 5. Key structural features include:

  • Position 4: A hydroxymethylidene group linked to a 3-ethoxyphenyl ring, introducing aromaticity and electron-donating ethoxy substituents.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-4-28-16-9-5-8-15(14-16)20(25)18-19(17-10-6-13-29-17)24(22(27)21(18)26)12-7-11-23(2)3/h5-6,8-10,13-14,19,25H,4,7,11-12H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXBPRCBEYBUJX-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C27H34N2O6C_{27}H_{34}N_{2}O_{6} with a molecular weight of 482.6 g/mol. The compound features a pyrrolidine core with various substituents that contribute to its biological activity.

Synthesis Overview:
The synthesis involves multiple steps, including:

  • Formation of the Pyrrolidine Core: The base structure is synthesized through the condensation of β-dicarbonyl compounds with amines.
  • Substituent Introduction: Various functional groups are introduced via alkylation and acylation reactions, often requiring specific solvents and catalysts to achieve high yields.

Biological Activity

Research has indicated that this compound may exhibit a range of biological activities, including:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds, similar to the target compound, possess significant antimicrobial properties against various bacterial strains. For example:

  • Staphylococcus aureus
  • Escherichia coli
    These studies utilize broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing effective antibacterial activity at low concentrations.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In particular:

  • Mechanism of Action: It is believed to interfere with cellular processes by modulating enzyme activity and influencing cell proliferation pathways.
  • Case Studies: Research involving similar pyrrolidine derivatives has shown inhibition of cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against specific tumors.

The biological activity is hypothesized to stem from the interaction of functional groups within the compound with specific biological targets:

  • Enzyme Inhibition: The dimethylamino group may act as a nucleophile, interacting with active sites on enzymes.
  • Receptor Modulation: The ethoxyphenyl group could facilitate binding to receptors involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar structures:

Compound NameBiological ActivityNotable Features
DimethylaminopropylamineMild antimicrobialSimpler structure
1-(3-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneAnticancerContains methoxy groups

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated several derivatives against common pathogens using standard susceptibility testing methods. Results indicated that modifications in the side chains significantly enhanced antibacterial potency.
  • Anticancer Activity Assessment: Another study focused on the cytotoxic effects of related compounds on human cancer cell lines. The results showed that certain derivatives led to apoptosis in cancer cells at concentrations lower than those required for normal cells.

Scientific Research Applications

Structural Features

  • Pyrrolidine Core : This five-membered ring structure is known for its versatility in drug design.
  • Dimethylamino Group : This moiety may enhance interactions with neurotransmitter systems, indicating potential neuroactivity.
  • Furan and Ethoxyphenyl Groups : These contribute to the lipophilicity and bioactivity of the compound.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 325.47 g/mol

Drug Development

The compound's structural complexity allows for the exploration of its pharmacological properties. Initial studies suggest it may possess:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
  • Neuroactive Effects : The dimethylamino group suggests potential interactions with neurotransmitter receptors.

Case Study: Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer activities. In vitro studies have demonstrated that modifications to the pyrrolidine structure can enhance cytotoxic effects against cancer cell lines, suggesting that this compound may be a candidate for further exploration in cancer therapy.

Catalysis

The compound may serve as a ligand in catalytic reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states can be crucial in organic synthesis.

Polymer Synthesis

Incorporating this compound into polymer matrices could improve mechanical properties or introduce new functionalities, making it valuable for developing advanced materials.

Pesticide Development

Given its structural characteristics, there is potential for this compound to be developed as a pesticide or herbicide. The furan moiety is known for its biological activity against pests, which could be harnessed for agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,3-dione derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a comparative analysis of the target compound with structurally analogous molecules from the literature:

Table 1: Structural and Physicochemical Comparison of Pyrrolidine-2,3-Dione Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference CAS/ID
(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione 1: 3-(dimethylamino)propyl; 4: 3-ethoxyphenyl-hydroxymethylidene; 5: furan-2-yl C₂₂H₂₅N₂O₅* 409.45 Ethoxy group enhances lipophilicity; furan improves π-π interactions. N/A
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione 1: 3-methoxypropyl; 4: 4-chlorophenyl-hydroxymethylidene; 5: 3,4-dimethoxyphenyl C₂₃H₂₄ClNO₆ 445.89 Chloro and methoxy groups increase electron-withdrawing and donating effects. 672266-53-4
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione 1: pyridin-3-ylmethyl; 4: 4-methylphenyl-hydroxymethylidene; 5: 4-fluorophenyl C₂₄H₁₉FN₂O₃ 402.42 Fluorine substituent improves metabolic stability; pyridine enhances solubility. 6652-52-4
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 1: 2-(dimethylamino)ethyl; 4: 3-methoxyphenyl-hydroxymethylidene; 5: 3,4,5-trimethoxyphenyl C₂₆H₂₉N₂O₇ 493.52 Trimethoxy groups enhance electron density; dimethylaminoethyl improves cellular uptake. N/A
(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione 1: prop-2-enyl; 4: 4-methylphenyl-hydroxymethylidene; 5: 2,4-dimethoxyphenyl C₂₄H₂₄NO₆ 422.45 Allyl group introduces reactivity; dimethoxy substituents modulate solubility. 892621-05-5

*Calculated molecular formula based on structural analysis.

Key Observations:

Substituent Effects on Lipophilicity :

  • The ethoxy group in the target compound increases lipophilicity compared to methoxy or chloro substituents in analogues .
  • The furan-2-yl group (target) provides a balance between hydrophobicity and π-electron richness, contrasting with fluorophenyl (more polar) or trimethoxyphenyl (bulkier) groups .

Biological Interactions: Dimethylaminoalkyl chains (target and ) may enhance binding to cationic biological targets, such as enzymes or receptors, via electrostatic interactions.

Synthetic Accessibility :

  • Compounds with methoxy or ethoxy substituents (target, ) are typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, as evidenced by similar protocols .

Q & A

Basic: What are the key synthetic strategies for preparing pyrrolidine-2,3-dione derivatives like this compound?

Answer:
The synthesis typically involves condensation reactions between substituted pyrrolidine-2,3-dione precursors and functionalized aromatic aldehydes. For example, a modified procedure involves reacting 4-acetyl-3-hydroxy-pyrrolin-2-one derivatives with methylamine in ethanol under reflux (80°C for 7 hours), followed by purification via column chromatography (dichloromethane/methanol) to achieve yields >75% . Substituents like the 3-ethoxyphenyl and furan-2-yl groups are introduced via hydroxymethylidene linkages, requiring precise stoichiometry and temperature control to avoid side reactions .

Basic: How is the stereochemical configuration of the hydroxymethylidene group determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For analogous compounds, SC-XRD data (e.g., R factor = 0.046, data-to-parameter ratio = 24.8) confirm the (4E) configuration by analyzing bond angles and torsion angles between the hydroxymethylidene group and the pyrrolidine core . Complementary techniques like NOESY NMR can validate spatial arrangements in solution .

Advanced: How can researchers optimize reaction yields when introducing bulky substituents (e.g., 3-ethoxyphenyl)?

Answer:
Yield optimization requires balancing steric effects and electronic factors:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 90°C) minimizes decomposition of thermally sensitive intermediates .
    For example, substituting 3-ethoxyphenyl groups achieved 77.3% yield under optimized ethanol reflux conditions .

Advanced: What computational methods are used to predict the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets (e.g., enzymes).
  • Molecular docking : Simulates binding affinities with receptors (e.g., kinases) using software like AutoDock Vina.
  • ADMET profiling : Predicts pharmacokinetics (e.g., LogP = 4.09 for analogous compounds ) to prioritize analogs with favorable bioavailability .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for structurally similar derivatives?

Answer:

  • Multi-technique validation : Cross-reference IR (carbonyl stretches ~1700–1750 cm⁻¹) with ¹³C NMR (δ ~170–180 ppm for dione carbonyls) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to distinguish overlapping signals in crowded spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₂₄H₁₉FN₂O₃ for analogs ) to rule out impurities.

Advanced: What strategies are employed to study structure-activity relationships (SAR) for pyrrolidine-2,3-dione derivatives?

Answer:

  • Substituent variation : Systematically replace the 3-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Bioisosteric replacement : Substitute the furan-2-yl ring with thiophene or pyridine to evaluate heterocyclic contributions .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., hydroxymethylidene oxygen) via crystallography .

Advanced: How are stability issues (e.g., hydrolysis of the hydroxymethylidene group) addressed during storage?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂ or Ar) to prevent moisture-induced degradation.
  • pH control : Buffered solutions (pH 6–7) minimize hydrolysis of the hydroxymethylidene moiety .
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >120°C for analogs ).

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • HPLC-UV/HRMS : Quantify impurities (<0.5%) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Melting point consistency : Compare observed mp with literature values (e.g., 160–162°C for related compounds ).

Advanced: How can researchers leverage X-ray crystallography to guide synthetic modifications?

Answer:
SC-XRD reveals non-covalent interactions (e.g., π-π stacking between furan and phenyl groups) that stabilize the crystal lattice. Modifying substituents to enhance these interactions can improve crystallinity and solubility . For example, introducing a 4-methylphenyl group increased analog solubility by 30% in DMSO .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scaling .
  • Exothermic reactions : Implement controlled addition of reagents (e.g., methylamine) using syringe pumps to prevent runaway reactions .
  • Process analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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